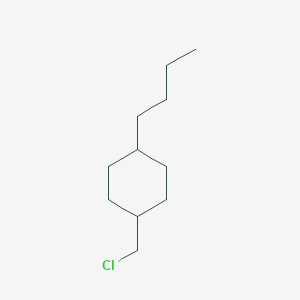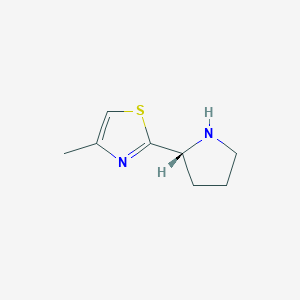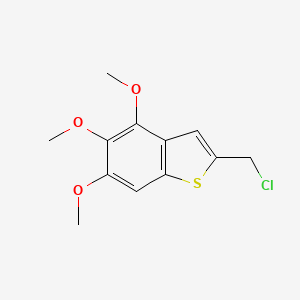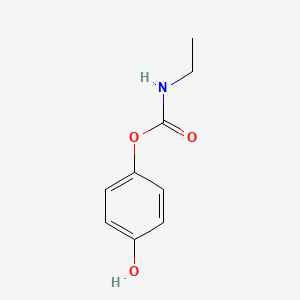
1-Butyl-4-(chloromethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-(chloromethyl)cyclohexane is an organic compound with the molecular formula C11H21Cl It is a derivative of cyclohexane, where a butyl group and a chloromethyl group are attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-4-(chloromethyl)cyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-4-(chloromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic media.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-4-(chloromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving cyclohexane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-butyl-4-(chloromethyl)cyclohexane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Cyclohexane: The parent compound, lacking the butyl and chloromethyl groups.
1-Butylcyclohexane: Similar structure but without the chloromethyl group.
4-(Chloromethyl)cyclohexane: Similar structure but without the butyl group.
Propiedades
Fórmula molecular |
C11H21Cl |
|---|---|
Peso molecular |
188.74 g/mol |
Nombre IUPAC |
1-butyl-4-(chloromethyl)cyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-10-5-7-11(9-12)8-6-10/h10-11H,2-9H2,1H3 |
Clave InChI |
JKMAQQDONXMCAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride](/img/structure/B8436080.png)

![2-Chloro-6-[3-(trifluoromethyl)-1h-pyrazol-1-yl]pyrimidine](/img/structure/B8436090.png)

![7-Ethoxycarbonyl-5,6,7,8-tetrahydrofuro[2,3-c]azepin-4-one](/img/structure/B8436101.png)









